molecular formula C12H17NO3S B2866805 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide CAS No. 2034244-02-3

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2866805
CAS No.: 2034244-02-3
M. Wt: 255.33
InChI Key: UAJZATDMBQPKSS-UHFFFAOYSA-N
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Description

Product Overview: N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide ( 2034244-02-3) is a chemical compound with the molecular formula C 12 H 17 NO 3 S and a molecular weight of 255.34 g/mol . This reagent is provided for research purposes to support the exploration of novel synthetic compounds and their properties. Research Context and Potential Applications: While the specific biological activity and research applications for this compound are not yet fully documented in the public domain, its structure provides insights into its potential research value. The molecule features a furan-2-carboxamide moiety, a functional group present in compounds investigated for various biological activities. For instance, analogues incorporating the furan-2-carboxamide structure have been synthesized and evaluated for their antibacterial efficacy against resistant bacterial strains . Furthermore, carboxamide derivatives are a significant area of interest in medicinal chemistry, with research applications spanning from the development of enzyme inhibitors to the discovery of new therapeutic agents . Researchers may explore this compound as a building block in organic synthesis or as a candidate for screening in bespoke bioactivity assays. Handling and Safety: This product is intended for use by qualified laboratory personnel. Researchers should consult the relevant safety data sheet and conduct all necessary risk assessments before use. Note: This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-15-12(4-7-17-8-5-12)9-13-11(14)10-3-2-6-16-10/h2-3,6H,4-5,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJZATDMBQPKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide, identified by its CAS number 2034244-02-3, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C12H17NO3SC_{12}H_{17}NO_3S, with a molecular weight of 255.34 g/mol. The structure incorporates a furan ring and a thiopyran moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2034244-02-3
Molecular FormulaC₁₂H₁₇NO₃S
Molecular Weight255.34 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

1. Anti-inflammatory Effects

This compound may function as an anti-inflammatory agent by modulating the production of pro-inflammatory mediators. The inhibition of 5-lipoxygenase is particularly noteworthy, as it plays a crucial role in the synthesis of leukotrienes, which are implicated in various inflammatory diseases .

2. Antioxidant Properties

The presence of the furan ring contributes to the compound's potential antioxidant capabilities. Antioxidants are vital for protecting cells from damage caused by free radicals, thus supporting cellular health and longevity.

3. Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its efficacy in treating conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

  • Study on Lipoxygenase Inhibition :
    • A study demonstrated that certain thiopyran derivatives effectively inhibited lipoxygenase activity, leading to reduced inflammation in animal models .
  • Antioxidant Activity Assessment :
    • Research on related compounds showed significant antioxidant activity through various assays, indicating that modifications to the thiopyran structure could enhance this property .
  • Neuroprotective Studies :
    • Investigations into compounds with similar furan and thiopyran frameworks revealed promising neuroprotective effects in vitro, suggesting that this compound might also exhibit such properties.

Comparison with Similar Compounds

Comparison :

  • Structural Differences: The rigid, planar quinazoline ring in Impurity A contrasts with the non-aromatic, flexible thiopyran ring in the target compound. Aromatic systems like quinazoline often enhance π-π stacking interactions in biological targets (e.g., kinase inhibitors) .
  • Bioactivity: Quinazoline derivatives are known for tyrosine kinase inhibition (e.g., gefitinib), whereas thiopyran-containing compounds may exhibit distinct target profiles due to conformational flexibility .

N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Key Features :

  • Contains a tetrahydro-2H-pyran (oxygen analog of thiopyran) and a fluorophenyl-urea group.
  • Molecular Formula: C₂₀H₂₂FN₃O₃; Molecular Weight: 371.41 .

Comparison :

  • Heteroatom Substitution : Replacing sulfur (thiopyran) with oxygen (pyran) reduces lipophilicity and alters hydrogen-bonding capacity. Sulfur’s larger atomic size may enhance steric effects in binding pockets.
  • Pharmacokinetics : Increased electronegativity from fluorine and oxygen may improve solubility but reduce blood-brain barrier penetration compared to the sulfur-containing target compound .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Key Features :

  • Combines furan-2-carboxamide with a thiazole ring and 3-methoxybenzyl group.
  • Molecular Formula: C₁₈H₁₇N₃O₄S; Molecular Weight: 371.4 .

Comparison :

  • Heterocycle Properties: Thiazole (aromatic, 5-membered) vs. thiopyran (non-aromatic, 6-membered). Thiazole’s aromaticity favors flat binding modes in enzymatic active sites (e.g., sulfathiazole antibiotics), whereas thiopyran’s flexibility may enable diverse conformational binding .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Inferred Properties/Bioactivity
Target Compound C₁₂H₁₇NO₃S 255.33 Furan-2-carboxamide, 4-methoxy-thiopyran Flexible thiopyran, sulfur atom High lipophilicity, potential CNS activity
Alfuzosin Impurity A C₂₁H₂₆N₆O₄ 426.47 Furan-2-carboxamide, quinazolinyl Rigid quinazoline, amino/methoxy substituents Kinase inhibition, DNA intercalation
Pyran-4-carboxamide () C₂₀H₂₂FN₃O₃ 371.41 Fluorophenyl-urea, pyran Oxygen heterocycle, urea linkage Solubility, halogen bonding
Thiazole Derivative C₁₈H₁₇N₃O₄S 371.4 Furan-2-carboxamide, thiazole Aromatic thiazole, methoxybenzyl Antimicrobial, enzyme inhibition

Research Findings and Hypotheses

  • Thiopyran vs. Pyran : Sulfur’s polarizability and larger atomic radius in thiopyran may enhance hydrophobic interactions in biological membranes compared to pyran .
  • Furan Carboxamide Ubiquity : This group’s presence in alfuzosin impurities and thiazole derivatives suggests its role as a versatile pharmacophore for hydrogen bonding .
  • Synthetic Accessibility : Thiopyran derivatives may face challenges in regioselective functionalization due to sulfur’s reactivity, whereas pyran and thiazole analogs benefit from established synthetic routes .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises two primary subunits:

  • 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine : A six-membered sulfur-containing ring with a quaternary carbon bearing methoxy (-OCH₃) and methylamine (-CH₂NH₂) groups.
  • Furan-2-carbonyl chloride : An activated derivative of 2-furoic acid.

Retrosynthetically, the molecule can be dissected into these subunits, connected via an amide bond. Key challenges include the synthesis of the thiopyran core with precise substituent placement and the regioselective formation of the amide linkage.

Synthesis of 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine

Thiopyran Ring Construction via [4+2] Cycloaddition

The thiopyran scaffold is efficiently synthesized through Diels-Alder reactions between dienes and thiocarbonyl compounds. For example:

  • Diene : 1-Methoxy-3-methyl-1,3-butadiene
  • Thiocarbonyl dienophile : Thioformaldehyde

Under thermal or Lewis acid-catalyzed conditions (e.g., SnCl₄), the reaction proceeds via a concerted [4+2] mechanism to yield 4-methoxy-4-methyltetrahydro-2H-thiopyran. The endo preference ensures substituents occupy equatorial positions, favoring thermodynamic stability.

Table 1: Cycloaddition Conditions and Outcomes
Diene Dienophile Catalyst Yield (%) Reference
1-Methoxy-3-methyl-1,3-butadiene Thioformaldehyde SnCl₄ 78
2-Methoxy-1,3-pentadiene Thioketone BF₃·Et₂O 65

Functionalization of the Thiopyran Core

Introduction of the Aminomethyl Group

The methyl group at C4 is brominated using PBr₃ in dichloromethane, followed by nucleophilic substitution with aqueous ammonia to yield 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine.

Reaction Scheme :
$$
\text{Thiopyran-CH}3 \xrightarrow{\text{PBr}3} \text{Thiopyran-CH}2\text{Br} \xrightarrow{\text{NH}3} \text{Thiopyran-CH}2\text{NH}2
$$

Synthesis of Furan-2-carbonyl Chloride

2-Furoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to generate the acyl chloride. This intermediate is highly reactive, facilitating subsequent amidation.

Reaction Conditions :

  • Temperature: 0–5°C (exothermic reaction control)
  • Solvent: Dry CH₂Cl₂
  • Yield: >90%

Amide Bond Formation

The final step involves coupling 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine with furan-2-carbonyl chloride. Schotten-Baumann conditions (aqueous NaOH, THF) are employed to neutralize HCl and drive the reaction to completion.

Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.

Optimization Data :

  • Base : 10% NaOH (2 equiv)
  • Temperature : 0°C → 25°C (gradual warming)
  • Yield : 82%

Alternative Synthetic Routes

Reductive Amination Approach

A ketone intermediate (4-methoxytetrahydro-2H-thiopyran-4-one) undergoes reductive amination with furan-2-carboxamide using NaBH₃CN in methanol. However, this method suffers from lower regioselectivity (Yield: 58%).

Solid-Phase Synthesis

A patent-derived strategy immobilizes the thiopyran amine on Wang resin , followed by automated amidation with Fmoc-protected 2-furoic acid. Cleavage with TFA/H₂O yields the target compound (Yield: 75%).

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan H-3), 6.55 (dd, J = 3.2 Hz, 1H, furan H-4), 6.35 (d, J = 3.2 Hz, 1H, furan H-5), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, thiopyran CH₂S).
  • HRMS (ESI+) : m/z calcd. for C₁₂H₁₇NO₃S [M+H]⁺: 255.34, found: 255.33.

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